![molecular formula C18H20N2O3S B4436242 N-benzyl-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B4436242.png)
N-benzyl-3-(1-pyrrolidinylsulfonyl)benzamide
Overview
Description
N-benzyl-3-(1-pyrrolidinylsulfonyl)benzamide, also known as BZS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a sulfonamide derivative that has been found to exhibit promising activity against various diseases, including cancer, inflammation, and neurodegenerative disorders.
Scientific Research Applications
- Pyrrolidine derivatives have been investigated for their potential as anticancer agents. Their ability to modulate specific protein targets involved in cell cycle regulation and apoptosis makes them promising candidates .
- The pyrrolidine ring system has been associated with anti-inflammatory effects. Researchers have explored its potential in mitigating inflammation-related diseases .
- Pyrrolidine-containing compounds often exhibit enzyme inhibitory activity. Researchers have studied their effects on various enzymes, including kinases and proteases .
- Some pyrrolidine analogs have shown promise as cholesterol-reducing agents. Their impact on lipid metabolism and potential use in treating hypercholesterolemia warrants further investigation .
- Pyrrolidine derivatives have been explored as potential antibacterial and antifungal agents. Their activity against microbial pathogens suggests therapeutic applications .
- The pyrrolidine scaffold has been investigated for neuroprotective properties. It may play a role in preventing neurodegenerative diseases by modulating specific pathways .
Anticancer Properties
Anti-inflammatory Activity
Enzyme Inhibition
Cholesterol-Lowering Agents
Antibacterial and Antifungal Properties
Neuroprotective Effects
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is a common feature in bioactive molecules with target selectivity .
Mode of Action
The structure–activity relationship (sar) of compounds with a pyrrolidine ring suggests that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been associated with various biochemical pathways due to their wide use in the treatment of human diseases .
Result of Action
A compound with a similar structure, n-(1-propyl-1h-1,3-benzodiazol-2-yl)-3-(pyrrolidine-1-sulfonyl)benzamide (z29077885), was found to inhibit serine/threonine kinase 33 (stk33) enzymatic function in vitro and showed anticancer efficacy in various cancer cells .
properties
IUPAC Name |
N-benzyl-3-pyrrolidin-1-ylsulfonylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c21-18(19-14-15-7-2-1-3-8-15)16-9-6-10-17(13-16)24(22,23)20-11-4-5-12-20/h1-3,6-10,13H,4-5,11-12,14H2,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRXXPFGYXRORL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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